molecular formula C9H10 B105459 Tricyclo[4.2.1.02,5]nona-3,7-diene CAS No. 15564-44-0

Tricyclo[4.2.1.02,5]nona-3,7-diene

Cat. No.: B105459
CAS No.: 15564-44-0
M. Wt: 118.18 g/mol
InChI Key: KXHIYQZTTRKYGP-UHFFFAOYSA-N
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Description

Tricyclo[4.2.1.02,5]nona-3,7-diene is a polycyclic hydrocarbon with the molecular formula C9H10. It is characterized by a unique tricyclic structure that includes a combination of three interconnected rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[4.2.1.02,5]nona-3,7-diene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[4.2.1.02,5]nona-3,7-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxygenated derivatives, reduced hydrocarbons, and substituted tricyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Tricyclo[4.2.1.02,5]nona-3,7-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[4.2.1.02,5]nona-3,7-diene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential .

Comparison with Similar Compounds

  • Tricyclo[4.2.1.02,5]nona-3,7-diene, (1α,2β,5β,6α)-
  • This compound, (1α,2α,5α,6α)-

Comparison: Compared to other similar compounds, this compound is unique due to its specific tricyclic structure and the presence of double bonds at positions 3 and 7.

Properties

IUPAC Name

tricyclo[4.2.1.02,5]nona-3,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-2-7-5-6(1)8-3-4-9(7)8/h1-4,6-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHIYQZTTRKYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935259
Record name Tricyclo[4.2.1.0~2,5~]nona-3,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4932-71-2, 15564-44-0, 15564-45-1
Record name Tricyclo(4.2.1.02,5)nona-3,7-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004932712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(4.2.1.02,5)nona-3,7-diene, (1alpha,2beta,5beta,6alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015564440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(4.2.1.02,5)nona-3,7-diene, (1alpha,2alpha,5alpha,6alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015564451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[4.2.1.0~2,5~]nona-3,7-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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